4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one
CAS No.: 638134-42-6
Cat. No.: VC21372990
Molecular Formula: C26H28N2O5
Molecular Weight: 448.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 638134-42-6 |
|---|---|
| Molecular Formula | C26H28N2O5 |
| Molecular Weight | 448.5g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-23(18-11-7-9-13-20(18)32-3)22(25(30)26(28)31)24(29)21-16-17-10-6-8-12-19(17)33-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3 |
| Standard InChI Key | QADUBNRGOUJFOO-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC |
| Canonical SMILES | CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC |
Introduction
Chemical Identity and Basic Properties
Chemical Identification
4-(Benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a heterocyclic organic compound with several functional groups that contribute to its complex structure and potential biological activities. The compound is formally identified by its CAS number 638134-42-6, which provides a unique identifier within chemical databases and literature. This compound belongs to the class of pyrrole derivatives, specifically substituted pyrrolones, which have garnered significant interest in medicinal chemistry research due to their diverse biological properties.
Physicochemical Properties
The compound possesses several important physicochemical properties that define its behavior in various environments and potential applications. The molecular formula is C26H28N2O5, indicating its composition of 26 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. With a calculated molecular weight of 448.5 g/mol, it falls into the mid-range molecular weight category for drug-like compounds, a characteristic often considered in drug development contexts. The complex structure contains multiple functional groups including a benzofuran moiety, a diethylamino group, a hydroxyl group, and a methoxyphenyl substituent, all connected through a central pyrrolone scaffold.
Structural Data and Identification
Table 1: Key Identifiers and Structural Data
| Parameter | Value |
|---|---|
| CAS Number | 638134-42-6 |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one |
| Molecular Formula | C26H28N2O5 |
| Molecular Weight | 448.5 g/mol |
| Standard InChI | InChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-23(18-11-7-9-13-20(18)32-3)22(25(30)26(28)31)24(29)21-16-17-10-6-8-12-19(17)33-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3 |
| Standard InChIKey | QADUBNRGOUJFOO-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC |
The compound is characterized by several identification parameters that enable precise recognition within chemical databases and literature. The standard InChI (International Chemical Identifier) and InChIKey provide unique string representations that can be used for digital searching and identification in chemical databases. The SMILES notation offers a linear text representation of the molecular structure that can be interpreted by various chemical software applications for visualization and analysis.
Structural Characteristics and Features
Core Structure Analysis
The core structure of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is built around a central pyrrolone scaffold. This 5-membered heterocyclic ring contains a nitrogen atom and forms the basis for the various functional group attachments that define the compound's unique properties. The pyrrolone ring is characterized by its 2,5-dihydro-1H-pyrrol-2-one structure, which contains a carbonyl group at position 2 and creates a partially unsaturated system with specific electronic properties that influence its reactivity and potential biological interactions.
Functional Group Analysis
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Benzofuran moiety: Attached at position 4 of the pyrrolone ring through a carbonyl linkage, the benzofuran group consists of a fused benzene and furan ring system that contributes aromatic character and potential π-stacking interactions.
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Diethylamino group: Connected to the pyrrolone nitrogen via an ethyl linker, this tertiary amine group can participate in hydrogen bonding as an acceptor and may influence the compound's solubility and acid-base properties.
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Hydroxyl group: Present at position 3 of the pyrrolone ring, this group can participate in hydrogen bonding as both donor and acceptor, potentially playing a crucial role in biological interactions.
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Methoxyphenyl group: Attached at position 5 of the pyrrolone ring, this substituent combines an aromatic phenyl ring with a methoxy group, adding another dimension to the compound's electronic properties and potential interaction capabilities.
Stereochemical Considerations
Synthesis Methods and Approaches
General Synthetic Pathways
| Structural Feature | Potential Biological Relevance |
|---|---|
| Benzofuran moiety | Antimicrobial, anticancer, anti-inflammatory properties |
| Pyrrolone core | Enzyme inhibition, receptor modulation |
| Diethylamino group | Improved cellular penetration, altered pharmacokinetics |
| Hydroxyl group | Key hydrogen bonding for target recognition |
| Methoxyphenyl group | Enhanced binding affinity, altered electronic properties |
Chemical Reactivity Profile
Stability Considerations
The stability of the compound under various conditions would be influenced by several factors:
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Oxidative stability: The presence of multiple aromatic rings and a hydroxyl group suggests potential sensitivity to oxidizing agents.
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pH sensitivity: The compound contains both basic (amine) and acidic (hydroxyl) functional groups, indicating potential pH-dependent stability profiles and protonation states.
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Thermal stability: The complex structure with multiple functional groups might lead to degradation under elevated temperatures, particularly through reactions involving the more reactive functional groups.
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Photostability: The extended conjugated systems within the molecule suggest potential sensitivity to light, particularly UV radiation, which could induce photochemical reactions.
Comparative Analysis with Related Compounds
Structural Analogues
A comparative analysis with structurally related compounds can provide insights into potential structure-activity relationships and property trends:
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4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one (CID: 3518230): This analogue differs in having a 4-chlorophenyl group instead of 2-methoxyphenyl, and a morpholinoethyl group instead of diethylaminoethyl . These differences would likely affect its solubility, electronic distribution, and potentially its biological activity profile.
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Other pyrrolone derivatives with varying substituents at positions 1, 3, 4, and 5 would form a family of compounds with potentially different physicochemical and biological properties, allowing for the establishment of structure-activity relationships.
Comparative Properties
Table 3: Comparison with a Structurally Related Compound
| Property | 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one | 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one |
|---|---|---|
| CAS Number | 638134-42-6 | 618365-82-5 |
| Molecular Formula | C26H28N2O5 | C25H23ClN2O5 |
| Molecular Weight | 448.5 g/mol | 466.9 g/mol |
| Position 5 substituent | 2-methoxyphenyl | 4-chlorophenyl |
| Position 1 substituent | 2-(diethylamino)ethyl | 2-morpholinoethyl |
| Expected solubility | Higher in organic solvents due to diethylamino group | Potentially more water-soluble due to morpholino group |
| Potential H-bonding | Donor and acceptor capabilities | Similar donor and acceptor capabilities with different spatial arrangement |
The comparison between these two analogues highlights how subtle structural changes can potentially impact various properties . The replacement of a 2-methoxyphenyl group with a 4-chlorophenyl group changes the electronic distribution and lipophilicity of that portion of the molecule. Similarly, the substitution of a diethylamino group with a morpholino group alters the basic character and hydrogen bonding potential of the compound.
Research Applications and Future Directions
Synthetic Challenges and Opportunities
The complex structure of the compound presents both challenges and opportunities for synthetic chemists:
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Development of more efficient synthetic routes with improved yields and fewer steps would enhance accessibility for research purposes.
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Stereoselective synthesis methods could enable the preparation and evaluation of specific stereoisomers, potentially leading to improved biological activity.
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Green chemistry approaches that reduce solvent use and minimize hazardous reagents would align with current trends in sustainable chemistry research.
Future Research Directions
Several promising research directions could be pursued for this compound:
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Comprehensive structure-activity relationship studies by synthesizing and evaluating a series of analogues with systematic variations at key positions.
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Detailed investigation of binding modes with potential biological targets using computational modeling and experimental binding studies.
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Exploration of potential applications beyond traditional medicinal chemistry, such as in materials science or as specialized reagents for chemical synthesis.
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Investigation of the compound's metabolic fate to understand potential in vivo transformations and identify active metabolites.
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